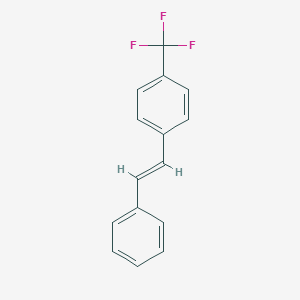
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene, commonly known as PTFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and materials science. PTFMB is a highly stable and versatile compound that can be synthesized using various methods.
作用機序
The mechanism of action of PTFMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PTFMB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. PTFMB has also been found to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV nonstructural protein 5B (NS5B).
生化学的および生理学的効果
PTFMB has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTFMB has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, PTFMB has been found to inhibit the replication of the hepatitis C virus in vitro.
実験室実験の利点と制限
PTFMB has several advantages for lab experiments, including its high stability, biocompatibility, and versatility. PTFMB can be easily synthesized using various methods and can be modified to suit specific research needs. However, PTFMB also has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of PTFMB. One potential direction is the further exploration of its anti-tumor properties and its potential as a cancer treatment. Another direction is the development of PTFMB-based drug delivery systems for targeted drug delivery. Additionally, PTFMB could be further studied for its potential as a liquid crystal and organic semiconductor material.
合成法
PTFMB can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Wittig reaction. The most commonly used method for synthesizing PTFMB is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-(trifluoromethyl)benzeneboronic acid and 2-bromo-1-phenylethylene in the presence of a palladium catalyst.
科学的研究の応用
PTFMB has been extensively studied for its potential applications in pharmaceuticals and materials science. In the field of pharmaceuticals, PTFMB has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has also been studied for its potential as a drug delivery system due to its high stability and biocompatibility. In materials science, PTFMB has been used as a building block for the synthesis of organic semiconductors and liquid crystals.
特性
CAS番号 |
1149-56-0 |
|---|---|
製品名 |
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene |
分子式 |
C15H11F3 |
分子量 |
248.24 g/mol |
IUPAC名 |
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ |
InChIキー |
PTMWTBRUBHYQBO-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



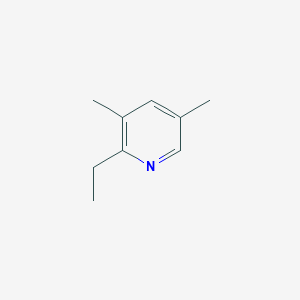
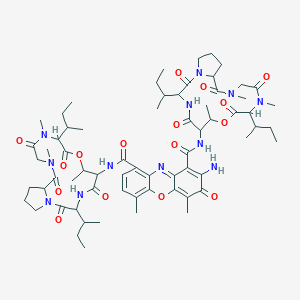


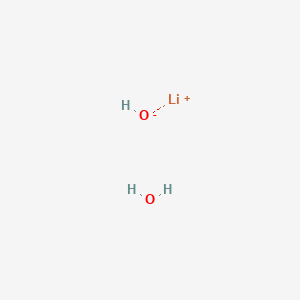
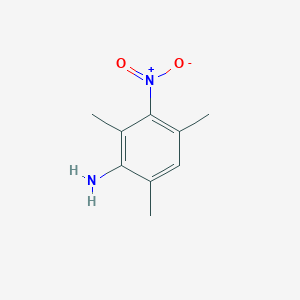
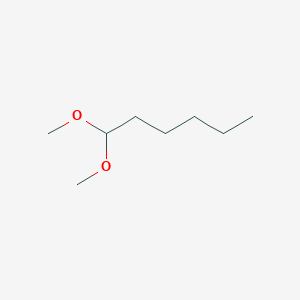
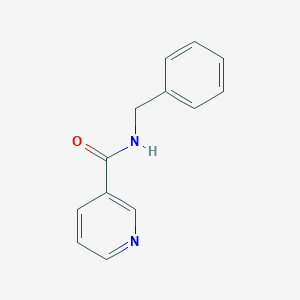
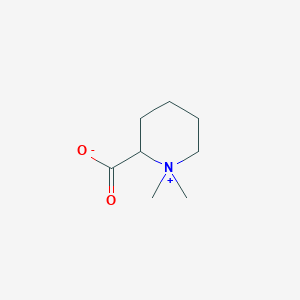
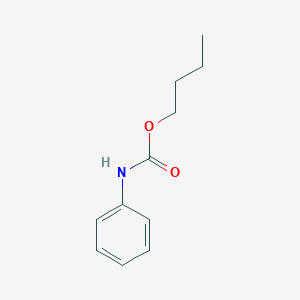
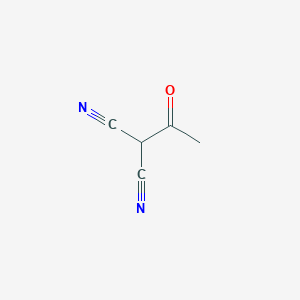
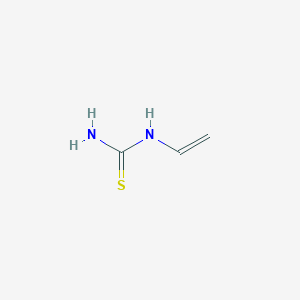
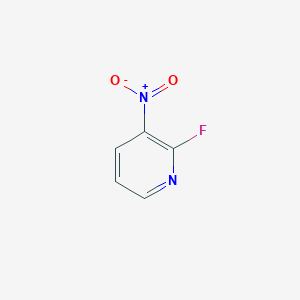
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)